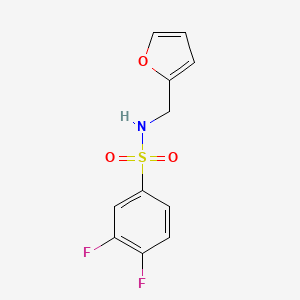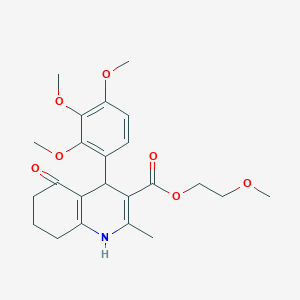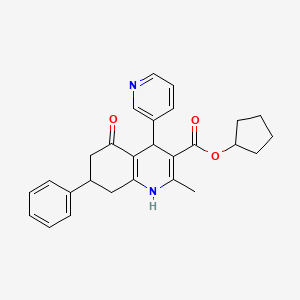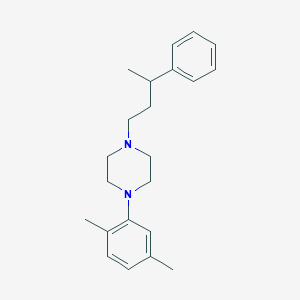![molecular formula C24H22N2O3S2 B4938549 3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4938549.png)
3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BZS-NBT and has been found to possess various biochemical and physiological effects that make it an attractive candidate for drug development.
作用機序
The mechanism of action of BZS-NBT is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of the proteasome, a cellular complex that plays a critical role in the regulation of protein degradation.
Biochemical and Physiological Effects:
BZS-NBT has been found to possess various biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, this compound has been shown to exhibit anti-inflammatory and analgesic effects. Furthermore, BZS-NBT has been found to inhibit the growth of various human cancer cell lines.
実験室実験の利点と制限
One of the main advantages of BZS-NBT is its potent antitumor activity. This makes it an attractive candidate for drug development, particularly in the field of oncology. Additionally, BZS-NBT has been found to exhibit a broad spectrum of activity against various bacterial and fungal strains.
However, one of the main limitations of BZS-NBT is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its potential applications in drug development.
将来の方向性
There are several future directions for the study of BZS-NBT. One potential direction is to investigate the mechanism of action of this compound in more detail. This could involve the use of proteasome inhibitors to determine the role of the proteasome in BZS-NBT-mediated apoptosis.
Another potential direction is to explore the potential applications of BZS-NBT in the development of new antibiotics. This could involve the synthesis of analogs of BZS-NBT with improved solubility and antibacterial activity.
Conclusion:
In conclusion, BZS-NBT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound possesses potent antitumor, antibacterial, and antifungal activity, making it an attractive candidate for drug development. However, its poor solubility in aqueous solutions is a limitation that needs to be addressed. Further research is needed to fully understand the mechanism of action of BZS-NBT and to explore its potential applications in drug development.
合成法
The synthesis of BZS-NBT involves the reaction of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline with benzylsulfonyl chloride and propanoyl chloride in the presence of a base. The reaction yields BZS-NBT as a white solid, which can be purified through recrystallization.
科学的研究の応用
BZS-NBT has been extensively studied for its potential applications in medicinal chemistry. Various research studies have shown that this compound possesses potent antitumor activity and can induce apoptosis in cancer cells. Additionally, BZS-NBT has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
3-benzylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-7-12-21-22(15-17)30-24(26-21)19-8-10-20(11-9-19)25-23(27)13-14-31(28,29)16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMYQIDIBQEOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4938495.png)
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4938510.png)
![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)


![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)
